molecular formula C27H22O6 B3516614 methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B3516614
M. Wt: 442.5 g/mol
InChI Key: VRYGEFWOAVYKPT-UHFFFAOYSA-N
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Description

Methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative characterized by a 4-methyl-2-oxo-2H-chromen-3-yl core substituted at the 7-position with a 2-(biphenyl-4-yl)-2-oxoethoxy group and an acetoxy methyl ester at the 3-position. Coumarins are widely studied for their diverse biological activities, including anti-inflammatory, anticancer, and enzyme-inhibitory properties . Its synthesis likely follows methodologies analogous to related coumarin derivatives, involving palladium-catalyzed carbonylation or nucleophilic substitution under basic conditions .

Properties

IUPAC Name

methyl 2-[4-methyl-2-oxo-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O6/c1-17-22-13-12-21(14-25(22)33-27(30)23(17)15-26(29)31-2)32-16-24(28)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYGEFWOAVYKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in alcohol derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chromen-2-one derivatives, biphenyl derivatives, and oxoethoxy derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a class of 3-acetoxy-4-methylcoumarins with varied 7-position substituents. Key structural analogs include:

Methyl {7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate (): Substitution: 3-fluorobenzyloxy group at the 7-position.

7-(2-(4-Fluorophenyl)-2-oxoethoxy)-4-methyl-2H-chromen-2-one (5-4i, ):

  • Substitution: 4-fluorophenyl group attached via a 2-oxoethoxy linker.
  • Impact: The smaller 4-fluorophenyl group reduces steric bulk compared to biphenyl-4-yl, likely improving solubility but diminishing hydrophobic interactions in biological systems.

3-(2-Methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate (): Substitution: 4-methylbenzoate ester at the 7-position.

Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate ():

  • Substitution: Ethyl acetoxy group at the 6-position instead of 5.
  • Impact: Positional isomerism at the 6 vs. 7 position may significantly alter electronic distribution and intermolecular interactions, as seen in crystallographic data .

Biological Activity

Methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of coumarin derivatives. Its unique molecular structure, which includes a biphenyl moiety and a chromenone core, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, interactions, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a biphenyl group attached to a chromenone structure, characterized by an ester functional group. The molecular formula is C22H20O5C_{22}H_{20}O_5, with a molecular weight of approximately 364.39 g/mol. The presence of multiple functional groups enhances its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Studies have shown that this compound has significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). For instance, an IC50 value of 9.54 μM against MCF-7 cells was reported, indicating its potency as an anticancer agent .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several pathogens, suggesting potential applications in treating infectious diseases. Its structural similarity to known antimicrobial agents may contribute to this activity.
  • Enzyme Inhibition : Research indicates that it selectively inhibits carbonic anhydrase enzymes, which are crucial in physiological processes such as respiration and acid-base balance. This inhibition may have therapeutic implications for conditions like glaucoma and epilepsy.

The mechanisms through which this compound exerts its biological effects involve interactions with various molecular targets:

  • Enzyme Interactions : The compound interacts with enzymes involved in inflammation and oxidative stress pathways, potentially modulating these biological processes.
  • Cellular Pathways : Docking studies suggest effective binding to active sites of carbonic anhydrases, influencing cellular pH regulation and metabolic functions.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
6-ChloroquinoloneContains a quinolone ringAntibacterial propertiesKnown for broad-spectrum activity
Coumarin DerivativesSimilar chromenone structureAnticoagulant activityVaries in potency based on substitution
FlavonoidsPolyphenolic structureAntioxidant propertiesDiverse health benefits due to varied structures

Methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-y}acetate stands out due to its biphenyl substitution and dual activity as both an antimicrobial and anticancer agent.

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

  • Study on Anticancer Activity : A study published in MDPI demonstrated that derivatives of coumarins exhibit selective inhibition against cancer cell lines, with methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-methyl -2 -oxo -2H -chromen -3 -yl}acetate showing promising results against MCF-7 cells .
  • Enzyme Inhibition Research : Another investigation highlighted the compound's ability to inhibit carbonic anhydrase isozymes selectively, suggesting its potential therapeutic uses in treating conditions associated with these enzymes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate, and how do substituents influence reaction efficiency?

  • Methodology : Multi-step synthesis typically involves:

Preparation of the chromenone core via condensation reactions using Meldrum’s acid and aldehydes under reflux (ethanol, piperidine/acetic acid catalysis) .

Functionalization of the 7-hydroxy group via alkylation with 2-(biphenyl-4-yl)-2-oxoethyl bromide in the presence of a base (e.g., K₂CO₃ in DMF) .

Esterification of the 3-acetic acid moiety using methanol and H₂SO₄ .

  • Substituent Effects : Electron-withdrawing groups (e.g., biphenyl-4-yl) may slow alkylation but enhance stability, while methyl groups at position 4 improve chromenone ring rigidity .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and esterification .
  • Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .
  • X-ray Crystallography : Resolve stereochemical ambiguities; SHELXL refinement is recommended for handling anisotropic displacement parameters .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., disorder, twinning) arising from the biphenyl-4-yl substituent be addressed during structure determination?

  • Approach :

  • Use SHELXL ’s TWIN and BASF commands for twinned data .
  • Apply Olex2 or WinGX for disorder modeling, partitioning occupancies of overlapping biphenyl moieties .
  • High-resolution data (≤ 0.8 Å) improves electron density maps for bulky substituents .

Q. What structure-activity relationships (SAR) exist between the biphenyl-4-yl group and biological activity in coumarin derivatives?

  • Key Findings :

  • The biphenyl-4-yl group enhances lipophilicity, improving membrane permeability in anticancer assays .
  • Substitution at position 7 with electron-deficient groups (e.g., trifluoromethyl) increases oxidative stability but may reduce binding affinity to cytochrome P450 enzymes compared to diethylamino analogs .
    • Experimental Design : Compare IC₅₀ values in cytotoxicity assays (e.g., MTT) against MCF-7 cells for derivatives with varying 7-substituents .

Q. How can contradictory bioactivity data (e.g., antioxidant vs. pro-oxidant effects) be resolved for this compound?

  • Strategies :

Mechanistic Studies : Use fluorescence-based assays (e.g., DCFH-DA) to quantify ROS generation in cell-free vs. cellular systems .

Redox Profiling : Compare cyclic voltammetry data to identify oxidation potentials linked to pro-oxidant behavior .

Dose-Dependent Analysis : Low concentrations (≤10 µM) often show antioxidant effects, while higher doses (>50 µM) induce pro-oxidant apoptosis .

Q. What computational methods are suitable for modeling interactions between this compound and biological targets (e.g., kinases)?

  • Tools :

  • Molecular Docking (AutoDock Vina) : Use PubChem-derived 3D structures (CID: [retrieve from ]) to predict binding modes .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories, focusing on biphenyl-4-yl hydrophobic interactions .
  • QSAR Models : Train with datasets of coumarin derivatives to correlate substituent electronegativity with inhibitory activity .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

  • Stability Protocols :

  • pH Studies : Monitor degradation via HPLC in buffers (pH 3–10); ester groups hydrolyze rapidly in alkaline conditions (t₁/₂ < 24 h at pH 10) .
  • Thermal Stability : Store at −20°C in anhydrous DMSO to prevent aggregation; DSC/TGA analysis reveals decomposition onset at 150°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Reactant of Route 2
Reactant of Route 2
methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.